molecular formula C16H12ClN3O3S2 B2416585 (Z)-4-(5-(4-chlorobenzylidene)-2-imino-4-oxothiazolidin-3-yl)benzenesulfonamide CAS No. 871496-89-8

(Z)-4-(5-(4-chlorobenzylidene)-2-imino-4-oxothiazolidin-3-yl)benzenesulfonamide

Cat. No.: B2416585
CAS No.: 871496-89-8
M. Wt: 393.86
InChI Key: WUYKHDCBDNDUFO-PHUAOCSASA-N
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Description

(Z)-4-(5-(4-chlorobenzylidene)-2-imino-4-oxothiazolidin-3-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thiazolidinone ring, a chlorobenzylidene group, and a benzenesulfonamide moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(5-(4-chlorobenzylidene)-2-imino-4-oxothiazolidin-3-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a suitable amine with a carbonyl compound, such as a ketone or aldehyde, in the presence of a catalyst.

    Introduction of the Chlorobenzylidene Group: The chlorobenzylidene group is introduced through a condensation reaction between 4-chlorobenzaldehyde and the thiazolidinone intermediate.

    Attachment of the Benzenesulfonamide Moiety: The final step involves the reaction of the intermediate with benzenesulfonyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered electronic and steric properties.

    Reduction: Amino derivatives with potential changes in biological activity.

    Substitution: Substituted compounds with diverse functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

    Material Science: It is used in the synthesis of advanced materials with specific properties.

Biology

    Enzyme Inhibition: The compound has been studied for its potential to inhibit various enzymes, making it a candidate for drug development.

    Antimicrobial Activity: It exhibits antimicrobial properties, making it useful in developing new antibiotics.

Medicine

    Drug Development: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Diagnostics: It is used in the development of diagnostic agents for detecting specific biomolecules.

Industry

    Agriculture: The compound is investigated for its potential use as a pesticide or herbicide.

    Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active ingredients.

Mechanism of Action

The mechanism of action of (Z)-4-(5-(4-chlorobenzylidene)-2-imino-4-oxothiazolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds with a similar thiazolidinone ring structure but different substituents.

    Sulfonamides: Compounds containing the benzenesulfonamide moiety with varying functional groups.

Uniqueness

(Z)-4-(5-(4-chlorobenzylidene)-2-imino-4-oxothiazolidin-3-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorobenzylidene group enhances its reactivity and potential biological activity, distinguishing it from other thiazolidinones and sulfonamides.

Properties

IUPAC Name

4-[(5Z)-5-[(4-chlorophenyl)methylidene]-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S2/c17-11-3-1-10(2-4-11)9-14-15(21)20(16(18)24-14)12-5-7-13(8-6-12)25(19,22)23/h1-9,18H,(H2,19,22,23)/b14-9-,18-16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYKHDCBDNDUFO-PHUAOCSASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=N)S2)C3=CC=C(C=C3)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=N)S2)C3=CC=C(C=C3)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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